molecular formula C18H15BrN2O B5394840 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone

2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone

Cat. No. B5394840
M. Wt: 355.2 g/mol
InChI Key: YABOHWYMUYSKSQ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone, also known as BRQ, is a synthetic compound that belongs to the quinazolinone family. It has been studied extensively due to its potential applications in the field of medicinal chemistry. BRQ has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. In

Mechanism of Action

The mechanism of action of 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone is not fully understood, but it is believed to be related to its ability to inhibit various enzymes and receptors. 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death. 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. This inhibition leads to a reduction in inflammation. Finally, 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has been found to inhibit the activity of the fungal enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a component of fungal cell membranes. This inhibition leads to fungal cell death.
Biochemical and Physiological Effects
2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone can induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be related to its ability to inhibit topoisomerase II. 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has also been found to reduce the production of pro-inflammatory cytokines in vitro and in vivo, leading to a reduction in inflammation. Finally, 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has been found to exhibit anti-microbial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone is its wide range of biological activities. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties, making it a potentially useful compound for the development of new drugs. Additionally, 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone is relatively easy to synthesize, with a yield of around 70-80%. However, one limitation of 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone is its low solubility in water, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone is not fully understood, which can make it difficult to predict its effects in different experimental settings.

Future Directions

There are a number of future directions for research on 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone. One potential area of research is the development of new drugs based on 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone. Its wide range of biological activities makes it a promising candidate for the development of new anti-tumor, anti-inflammatory, and anti-microbial agents. Additionally, further research is needed to fully understand the mechanism of action of 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone, which could lead to the development of more effective drugs. Finally, more research is needed to explore the potential applications of 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone in other fields, such as agriculture and environmental science.

Synthesis Methods

The synthesis of 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone involves the reaction of 3-bromostyrene and 3-ethylquinazolin-4(3H)-one in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by an intramolecular cyclization. The yield of the reaction is typically around 70-80%, and the purity of the compound can be improved through recrystallization.

Scientific Research Applications

2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has been shown to exhibit anti-microbial activity against a range of bacteria and fungi.

properties

IUPAC Name

2-[(E)-2-(3-bromophenyl)ethenyl]-3-ethylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O/c1-2-21-17(11-10-13-6-5-7-14(19)12-13)20-16-9-4-3-8-15(16)18(21)22/h3-12H,2H2,1H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABOHWYMUYSKSQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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